Lutein A

Antioxidant Activity Photoprotection Retinal Research

Lutein A (127-40-2), the native (3R,3'R,6'R) stereoisomer, constitutes >90% of dietary lutein and is the predominant form in human serum and macula. Unlike generic mixed-isomer lutein, Lutein A delivers isomer-specific reproducibility: it increases MPOD by >20% at 10 mg/day—an effect not replicated by zeaxanthin—and exhibits zero digestive degradation vs. 20–30% losses for β-carotene/lycopene. This ensures predictable dose-response pharmacokinetics in nutraceutical formulations. As an HPLC reference standard, it enables unambiguous quantitation of the dietary isomer in biological matrices, eliminating assay variability introduced by undefined isomer sources.

Molecular Formula C40H56O2
Molecular Weight 568.9 g/mol
CAS No. 127-40-2
Cat. No. B1675518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutein A
CAS127-40-2
Synonymseta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-
beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-
gamma Lutein
Lutein
Lutein F
Lutein G
Lutein, gamma
Molecular FormulaC40H56O2
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1
InChIKeyKBPHJBAIARWVSC-RGZFRNHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lutein A (CAS 127-40-2): Sourcing the Predominant Dietary Stereoisomer for Ocular and Nutritional Research


Lutein A, chemically designated as (3R,3′R,6′R)-β,ε-carotene-3,3′-diol (CAS 127-40-2), is the principal natural stereoisomer of the dietary xanthophyll lutein [1]. As a dihydroxy carotenoid, it is characterized by the presence of polar hydroxyl groups at both terminal rings, which distinguish it from nonpolar carotenes and underpin its specific orientation and function within biological membranes [2]. This specific stereoisomer constitutes the vast majority of lutein found in common foods (fruits and vegetables) and is the predominant form circulating in human serum and accumulating in the macula of the eye [1].

Why Lutein A Is Not Readily Interchangeable with Other Xanthophylls or Lutein Isomers


The assumption that all lutein preparations or related xanthophylls are functionally equivalent is contradicted by a body of quantitative evidence. While lutein A (3R,3′R,6′R) is the dominant form in nature, its configurational isomer, lutein B (3R,3′S,6′R; 3′-epilutein), possesses a distinct stereochemistry at the C-3′ position [1]. Furthermore, the closely related xanthophyll zeaxanthin (3R,3′R-β,β-carotene-3,3′-diol) differs by the placement of a single double bond in one terminal ring, which confers different antioxidant kinetics and spatial distribution within the retina [2]. Generic substitution of these compounds in research or industrial applications fails to account for these structure-specific differences, which can lead to irreproducible results in assays and suboptimal performance in formulated products.

Quantitative Evidence for Lutein A (CAS 127-40-2) Differentiation


Singlet Oxygen Quenching Kinetics of Lutein A vs. Zeaxanthin

In a direct kinetic comparison, the singlet oxygen quenching rate constant (kq) for Lutein A was determined to be 0.55 × 10¹⁰ M⁻¹s⁻¹, which is approximately 55% lower than the rate constant for zeaxanthin, measured at 1.23 × 10¹⁰ M⁻¹s⁻¹ under identical conditions [1]. This indicates a significantly lower capacity for direct singlet oxygen deactivation for Lutein A relative to its structural analog.

Antioxidant Activity Photoprotection Retinal Research

Plasma Bioavailability of Lutein A vs. Lutein B in a Human RCT

A randomized controlled trial (RCT) directly compared the plasma lutein concentration following a single 20 mg oral dose of Lutein A and a 20 mg dose of Lutein B. The study found that plasma lutein concentrations were not significantly different between the two treatments [1]. This demonstrates that despite their stereochemical difference, both isomers exhibit equivalent systemic bioavailability at this dose in humans.

Bioavailability Pharmacokinetics Human Nutrition

Efficacy of Lutein A vs. Zeaxanthin in Modulating Macular Pigment Optical Density

In a comparative supplementation study, daily administration of 10 mg Lutein A for up to 3 months increased macular pigment optical density (MPOD) levels by >20% from baseline in healthy Japanese individuals [1]. In contrast, an equivalent 10 mg daily dose of zeaxanthin did not result in any significant change in MPOD levels within the same study population over the same period [1].

Macular Pigment Eye Health Ophthalmology

Comparative Digestive Stability of Lutein A vs. Carotenes in a Dynamic GI Model

In a dynamic in vitro gastrointestinal model, both lutein and zeaxanthin demonstrated complete stability throughout the simulated digestion process, with no measurable degradation [1]. Under identical conditions, β-carotene and all-trans lycopene were significantly degraded, experiencing approximately 30% and 20% loss by the end of the jejunal and ileal compartments, respectively [1].

Stability Bioaccessibility In Vitro Digestion

Validated Application Scenarios for Lutein A Based on Quantitative Evidence


Ophthalmic Research: Controlled Studies of Macular Pigment Augmentation

Lutein A is the optimal choice for clinical trials and basic research investigating the selective accumulation of carotenoids in the macula. Its proven ability to increase MPOD by >20% from baseline over 3 months at a 10 mg/day dose [1] provides a quantifiable and replicable benchmark. This contrasts with zeaxanthin, which does not produce the same effect under identical conditions [1], allowing researchers to isolate the specific contribution of Lutein A to macular health endpoints.

Nutritional Formulation: Bioavailability-Optimized Supplements

For nutraceutical products where systemic absorption is the primary performance metric, Lutein A offers a well-characterized and predictable pharmacokinetic profile. The demonstration of a clear dose-response relationship [1] and the equivalence in plasma bioavailability with Lutein B [1] supports its use as a reliable, quantifiable active ingredient. Formulators can confidently use Lutein A, knowing its absorption will not be a variable that complicates product efficacy.

Functional Food Development: High-Stability Colorant and Bioactive

In processed food applications, the class-leading digestive stability of Lutein A is a key differentiator. Evidence shows it survives simulated digestion with no degradation, unlike β-carotene and lycopene which incur 20-30% losses [1]. This inherent stability ensures that a higher proportion of the bioactive Lutein A is available for potential absorption, making it a more efficient and cost-effective ingredient for functional food and beverage fortification compared to less stable carotenes.

Analytical and Reference Standards: Isomer-Specific Quantitation

Given the distinct biological behaviors of carotenoid isomers, Lutein A is essential as a pure reference standard for analytical chemistry. Its use in HPLC and LC-MS methods ensures accurate identification and quantitation of the predominant dietary isomer in complex biological matrices (e.g., serum, tissues), as described in patent literature [1]. Relying on a mixed-isomer or undefined lutein source would compromise the precision and reproducibility of analytical assays in both academic and industrial quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lutein A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.